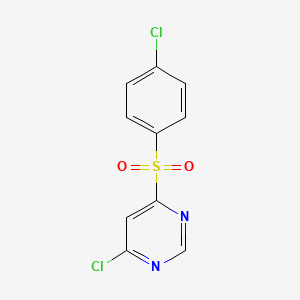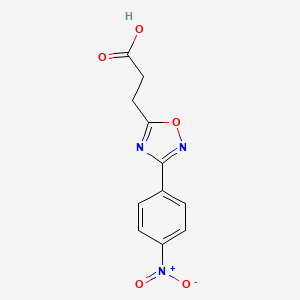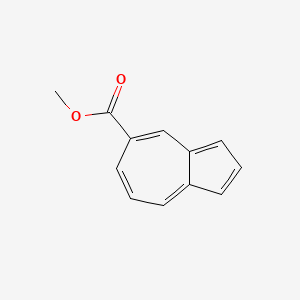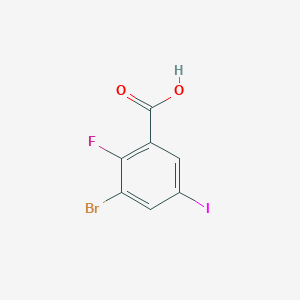
5H-DIBENZO(b,e)(1,4)DIAZEPINE, 10,11-DIHYDRO-5-(3-(DIETHYLAMINO)PROPYL)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5H-DIBENZO(b,e)(1,4)DIAZEPINE, 10,11-DIHYDRO-5-(3-(DIETHYLAMINO)PROPYL)-: is a complex organic compound belonging to the class of dibenzodiazepines This compound is characterized by its unique structure, which includes a dibenzo[b,e][1,4]diazepine core with a diethylamino propyl side chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5H-DIBENZO(b,e)(1,4)DIAZEPINE, 10,11-DIHYDRO-5-(3-(DIETHYLAMINO)PROPYL)- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Dibenzodiazepine Core: The initial step involves the formation of the dibenzodiazepine core through a cyclization reaction. This can be achieved by reacting an appropriate aminobenzophenone with a suitable reagent under acidic or basic conditions.
Introduction of the Diethylamino Propyl Side Chain: The next step involves the introduction of the diethylamino propyl side chain through a nucleophilic substitution reaction. This can be achieved by reacting the dibenzodiazepine core with a diethylamino propyl halide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve continuous flow chemistry techniques, which offer advantages such as improved reaction efficiency and scalability. Continuous flow synthesis allows for precise control over reaction conditions, leading to higher yields and purity of the final product .
化学反应分析
Types of Reactions
5H-DIBENZO(b,e)(1,4)DIAZEPINE, 10,11-DIHYDRO-5-(3-(DIETHYLAMINO)PROPYL)- undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce different substituents onto the dibenzodiazepine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the core structure .
科学研究应用
5H-DIBENZO(b,e)(1,4)DIAZEPINE, 10,11-DIHYDRO-5-(3-(DIETHYLAMINO)PROPYL)- has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Pharmacology: It is investigated for its effects on various biological targets, including neurotransmitter receptors and enzymes.
Industrial Chemistry: The compound can be used as an intermediate in the synthesis of other complex molecules and pharmaceuticals.
作用机制
The mechanism of action of 5H-DIBENZO(b,e)(1,4)DIAZEPINE, 10,11-DIHYDRO-5-(3-(DIETHYLAMINO)PROPYL)- involves its interaction with specific molecular targets in the body. These targets may include neurotransmitter receptors, enzymes, and ion channels. The compound can modulate the activity of these targets, leading to various physiological effects. For example, it may act as an agonist or antagonist at certain receptors, influencing signal transduction pathways and cellular responses .
相似化合物的比较
Similar Compounds
- 5-methyl-10,11-dihydro-5H-dibenzo[b,e][1,4]diazepine
- 10,11-Dihydro-5H-dibenz[b,f]azepine
- 8-Chloro-5,10-dihydro-11H-dibenzo[b,e][1,4]-diazepin-11-one
Uniqueness
Compared to similar compounds, 5H-DIBENZO(b,e)(1,4)DIAZEPINE, 10,11-DIHYDRO-5-(3-(DIETHYLAMINO)PROPYL)- is unique due to its specific diethylamino propyl side chain, which imparts distinct chemical and biological properties. This structural feature may enhance its binding affinity to certain molecular targets and improve its pharmacokinetic profile.
属性
CAS 编号 |
32047-63-5 |
|---|---|
分子式 |
C20H27N3 |
分子量 |
309.4 g/mol |
IUPAC 名称 |
3-(5,6-dihydrobenzo[b][1,4]benzodiazepin-11-yl)-N,N-diethylpropan-1-amine |
InChI |
InChI=1S/C20H27N3/c1-3-22(4-2)14-9-15-23-19-12-7-5-10-17(19)16-21-18-11-6-8-13-20(18)23/h5-8,10-13,21H,3-4,9,14-16H2,1-2H3 |
InChI 键 |
NNTDPGZVKDQKLS-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)CCCN1C2=CC=CC=C2CNC3=CC=CC=C31 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![Ethyl 7-hydroxyimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13975484.png)









